

Introduction to Indatraline and the Dopamine Transporter

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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

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Indatraline (chemical name: (+)-(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent and **non-selective monoamine reuptake inhibitor** that acts on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1] [2]. Its balanced affinity for all three monoamine transporters classifies it as a **Triple Reuptake Inhibitor (TRI)**. Due to its high potency and slow dissociation rate from transporters, indatraline is not only a compound of interest for psychostimulant addiction research but also serves as an excellent pharmacological tool and **native marker** in binding assays [2] [3]. These application notes detail the methodologies for quantifying indatraline and characterizing its binding to DAT.

Quantitative Analysis of Indatraline via LC-ESI-MS/MS

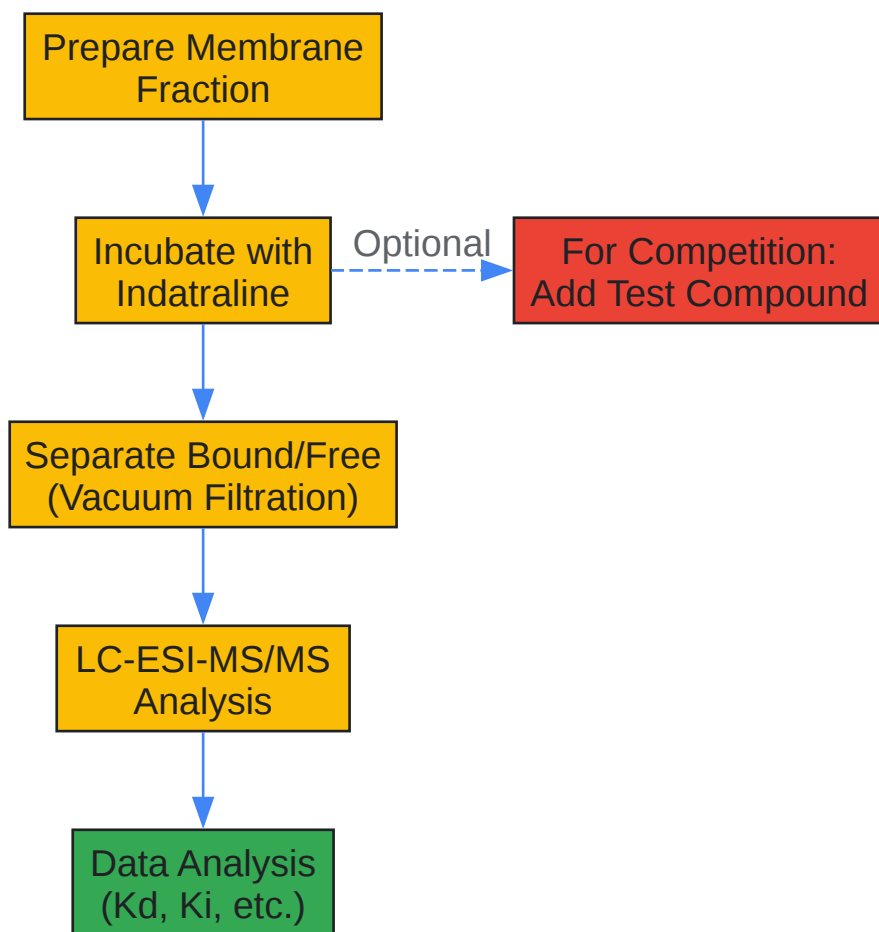
A sensitive and validated LC-ESI-MS/MS method is crucial for accurately quantifying indatraline concentrations in binding assays.

Protocol: LC-ESI-MS/MS Quantification of Indatraline

This protocol is adapted from the method developed to support MS Binding Assays [3].

- **1. Instrumentation:** LC-ESI-MS/MS system with an electrospray ionization (ESI) source, operating in positive ion mode.
- **2. Chromatography:**
 - **Column:** Reverse-phase C18 column.
 - **Mobile Phase:** Acetonitrile and 5 mmol L⁻¹ ammonium bicarbonate buffer (pH 10.0) in a ratio of **90:10 (v/v)**.
 - **Flow Rate:** 600 μL min⁻¹.
 - **Injection Volume:** 5-10 μL.
- **3. Mass Spectrometry Detection:**
 - **Ion Transitions:** Monitor indatraline at **m/z 292.2 → 261.0**. Use deuterated internal standard, **(2H7)-indatraline**, at **m/z 299.2 → 268.0**.
 - **Source Conditions:** Optimize parameters (e.g., capillary voltage, source temperature) for maximum sensitivity.
- **4. Sample Preparation:** After incubation in binding assays, separate the protein-bound indatraline from the free ligand (e.g., by rapid filtration or centrifugation). The pellet can be solubilized in a suitable solvent (e.g., methanol) before LC-MS/MS analysis. **No extensive sample preparation is required** beyond dilution, if necessary.
- **5. Validation Parameters:** The method must be validated for:
 - **Linear Range:** 5 pmol L⁻¹ to 5 nmol L⁻¹.
 - **LLOQ (Lower Limit of Quantification):** 5 pmol L⁻¹.
 - **Accuracy & Precision:** Within acceptable limits (e.g., ±15% as per CDER guidelines).

The following diagram illustrates the complete workflow for an MS Binding Assay using indatraline.



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MS Binding Assays for DAT Characterization

MS Binding Assays use indatraline as a non-labeled marker to characterize its interaction with DAT and to screen other compounds, providing a label-free alternative to radioligand binding assays [2].

Protocol: Saturation Binding to Determine Affinity (Kd)

This protocol determines the equilibrium dissociation constant (Kd) of (1R,3S)-indatraline for DAT.

- **1. Membrane Preparation:** Prepare membranes from cells expressing human DAT (hDAT).
- **2. Saturation Experiment:**
 - Incubate a constant amount of membrane protein with a range of concentrations of (1R,3S)-indatraline (e.g., from sub-nM to nM) in an appropriate binding buffer.

- Include wells for determining non-specific binding by adding an excess (e.g., 10 μM) of unlabeled indatraline or a known DAT inhibitor like cocaine.
- **3. Incubation:** Incubate at a defined temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (to be determined experimentally).
- **4. Termination & Separation:** Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., GF/B) to trap the protein-ligand complex. Wash filters several times with ice-cold buffer to remove unbound indatraline.
- **5. Quantification:** Solubilize the filters and quantify the amount of bound indatraline using the LC-ESI-MS/MS method described above.
- **6. Data Analysis:** Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of indatraline and fit the data to a one-site binding model to calculate the **Kd value**. Reported Kd for (1R,3S)-indatraline at hNET is 805 pM, indicating a similar high-affinity binding at DAT [3].

Protocol: Competition Binding to Determine Inhibitor Potency (Ki)

This protocol assesses the affinity of test compounds for DAT.

- **1. Membrane Preparation:** As above.
- **2. Competition Experiment:**
 - Incubate membranes with a fixed, near-Kd concentration of (1R,3S)-indatraline and varying concentrations of the test compound.
- **3. Incubation, Separation, and Quantification:** Follow the same steps as the saturation binding protocol.
- **4. Data Analysis:** Plot the percentage of specific (1R,3S)-indatraline binding inhibited against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the **IC50 value**. Convert the IC50 to the equilibrium inhibition constant (**Ki**) using the Cheng-Prusoff equation.

The table below summarizes key binding data for indatraline and related compounds from research literature.

Table 1: Summary of Binding Affinities and Experimental Data

Compound / Parameter	Target	Value (Reported)	Experimental Context / Key Finding
(1R,3S)-Indatraline (Kd)	hNET	805 pM	Saturation binding analyzed via MS Binding Assays [3]

Compound / Parameter	Target	Value (Reported)	Experimental Context / Key Finding
Indatraline (IC ₅₀ Reference)	hDAT	~324 nM	Inhibition of [³ H]DA uptake in WT-hDAT; used as a reference compound [4]
6-Methoxy Indatraline (13c)	DAT, SERT, NET	Lower affinity than parent	Retained reasonable DAT affinity; high SERT/NET affinity [1]
SRI-20041 (Allosteric Effect)	hDAT	~35% increase in cocaine IC ₅₀	Slowed cocaine dissociation rate in WT-hDAT [4]
LC-ESI-MS/MS LLOQ	N/A	5 pmol L ⁻¹	Enables highly sensitive detection in biological matrices [3]

Key Experimental Considerations

- **Troubleshooting:** High non-specific binding can be mitigated by optimizing the filter type (e.g., pre-soaking in buffer or polyethylenimine) and the number of washes.
- **Allosteric Modulation:** Be aware that DAT binding can be modulated allosterically. For example, the allosteric modulator **SRI-30827** can attenuate the binding of HIV-1 Tat protein to DAT, and compounds like **clomipramine** can allosterically affect the dissociation rate of indatraline from SERT [2] [4].
- **Physiological Regulators:** Consider that endogenous proteins like **γ-Synuclein** can negatively regulate DAT cell surface expression and function, which may indirectly influence binding site availability in more complex experimental systems [5] [6].

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